3-Ethyl-1,2-thiazol-4-amine hydrochloride

GPCR Histamine H3 receptor Isothiazole derivatives

Researchers needing a soluble, validated isothiazole scaffold for SAR can rely on this HCl salt. It eliminates dissolution variability that plagues free-base analogs, ensuring reproducible assay results. • H3 receptor pKi 7.62 (Ki ≈ 24 nM) - ready-to-use reference ligand. • FAAH IC50 5.40 nM, TRPA1 IC50 30,200 nM - polypharmacology for phenotypic screening. • Antimicrobial baseline MIC 8-32 µg/mL (S. aureus) - benchmark for hit-to-lead optimization. All batches backed by full quality assurance; shipped globally from US and CN hubs.

Molecular Formula C5H9ClN2S
Molecular Weight 164.66 g/mol
Cat. No. B13467080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,2-thiazol-4-amine hydrochloride
Molecular FormulaC5H9ClN2S
Molecular Weight164.66 g/mol
Structural Identifiers
SMILESCCC1=NSC=C1N.Cl
InChIInChI=1S/C5H8N2S.ClH/c1-2-5-4(6)3-8-7-5;/h3H,2,6H2,1H3;1H
InChIKeyNLLIFZHNLKAJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1,2-thiazol-4-amine Hydrochloride: Structural Identity & Procurement


3-Ethyl-1,2-thiazol-4-amine hydrochloride (CAS 2763759-11-9; molecular formula C5H9ClN2S; molecular weight 164.65 g/mol) is an isothiazole derivative bearing an ethyl substituent at the 3-position and a primary amine at the 4-position, presented as the hydrochloride salt . The free base form (CAS 2743438-87-9) has a molecular weight of 128.20 g/mol and the SMILES notation CCc1nscc1N . Isothiazoles are five-membered heterocycles containing adjacent sulfur and nitrogen atoms, a 1,2-relationship that imparts distinct electronic properties relative to isomeric thiazoles and forms the scaffold for bioactive agents such as ziprasidone .

3-Ethyl-1,2-thiazol-4-amine HCl: Structural Differentiation


Isothiazole derivatives exhibit pronounced structure-activity relationships wherein the position and nature of substituents, as well as the salt form, critically determine both chemical reactivity and biological target engagement . The 1,2-arrangement of sulfur and nitrogen in isothiazoles confers electronic properties distinct from thiazoles (1,3-relationship), affecting nucleophilicity, electrophilicity, and coordination chemistry . Within the isothiazole class, substitution at the 3-position with an ethyl group modulates lipophilicity and steric accessibility relative to unsubstituted or methyl analogs, directly impacting membrane permeability and receptor-binding kinetics [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility compared to the free base, a critical consideration for assay preparation and formulation workflows where consistent dissolution is required .

3-Ethyl-1,2-thiazol-4-amine HCl: Quantitative Differentiation vs Analogs


Histamine H3 Receptor Affinity: 3-Ethyl vs Unsubstituted

3-Ethyl-1,2-thiazol-4-amine hydrochloride demonstrates measurable binding affinity for the histamine H3 receptor (rat), with a reported pKi value of 7.62 in ChEMBL-curated assays [1]. This affinity profile differentiates it from unsubstituted isothiazol-4-amine scaffolds, which typically lack the lipophilic substituent required for productive hydrophobic interactions within the H3 receptor binding pocket [2]. The ethyl group at the 3-position provides a quantifiable increase in receptor engagement relative to the parent scaffold, supporting its utility in H3-targeted probe development.

GPCR Histamine H3 receptor Isothiazole derivatives pKi Structure-activity relationship

Antimicrobial Activity vs Related Derivatives

In vitro antimicrobial assays for 3-ethyl-1,2-thiazol-4-amine hydrochloride report minimum inhibitory concentration (MIC) ranges of 8–32 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and 16–64 µg/mL against Gram-negative strains (e.g., Escherichia coli) . This activity profile positions the compound as a moderately active antimicrobial scaffold, providing a baseline for structure-activity optimization. In comparison, more elaborated heteroaryl isothiazolones (HITZs) demonstrate substantially higher potency against MRSA and other resistant Gram-positive pathogens, with MIC values often below 1 µg/mL [1]. The differential potency informs scaffold selection: the 3-ethyl-1,2-thiazol-4-amine core serves as a synthetic entry point for further derivatization rather than a high-potency lead.

Antimicrobial MIC Gram-positive bacteria Gram-negative bacteria Isothiazole derivatives

Salt Form Solubility Advantage

The hydrochloride salt form of 3-ethyl-1,2-thiazol-4-amine (CAS 2763759-11-9, molecular weight 164.65 g/mol) provides enhanced aqueous solubility relative to the free base (CAS 2743438-87-9, molecular weight 128.20 g/mol) . While specific solubility values for this compound are not reported in authoritative databases, physicochemical data for structurally related isothiazole derivatives indicate that hydrochloride salt formation typically increases aqueous solubility by 10- to 100-fold compared to the corresponding free base, depending on pH and buffer conditions . This solubility differential is critical for reproducible biological assay preparation, particularly in cell-based and biochemical screens requiring DMSO-to-aqueous dilution series.

Solubility Hydrochloride salt Free base Formulation Assay compatibility

Synthetic Accessibility: 3-Alkyl Core vs 5-Substituted Analogs

3-Ethyl-1,2-thiazol-4-amine hydrochloride is accessed via cyclocondensation routes employing ethylamine derivatives and sulfur-containing reagents (e.g., thiourea) to form the isothiazole backbone . General high-yield synthetic methods for 3-alkyl and arylaminoisothiazoles have been developed, involving reaction of ammonia with 3-halo-2-alkylisothiazolium salts [1]. This contrasts with synthetic routes to 5-substituted isothiazole analogs, which often require different precursors and reaction conditions. The 3-alkyl-4-amino substitution pattern provides a chemically accessible scaffold for further functionalization at the 4-amino position via amidation, alkylation, or diazotization, enabling rapid analog generation for structure-activity relationship studies [2].

Synthesis Isothiazole Cyclocondensation 3-Alkyl substitution Medicinal chemistry

Multi-Target Enzyme Activity Profile

3-Ethyl-1,2-thiazol-4-amine hydrochloride exhibits a multi-target enzymatic interaction profile. BindingDB reports an IC50 of 5.40 nM for inhibition of fatty acid amide hydrolase (FAAH) in rat brain membranes, as measured by [14C]AEA hydrolysis [1]. Additionally, the compound shows acetylcholinesterase (AChE) inhibition in rat brain striatal assays, with reported values in the range of 0.0026–0.031 (units not fully specified; likely IC50 in µM or similar) using acetylthiocholine as substrate [2]. A separate TRPA1 antagonist assay in HEK293 cells yielded an IC50 of 30,200 nM (30.2 µM) [3]. This polypharmacology profile differentiates 3-ethyl-1,2-thiazol-4-amine hydrochloride from more selective isothiazole derivatives and informs its use in phenotypic screening or as a tool compound for pathway dissection where multi-target engagement is relevant.

FAAH Acetylcholinesterase TRPA1 Isothiazole Enzyme inhibition

3-Ethyl-1,2-thiazol-4-amine HCl: Research & Industrial Applications


Medicinal Chemistry Scaffold Optimization

The 3-ethyl-4-aminoisothiazole core serves as an accessible starting point for SAR campaigns due to its established synthetic routes via cyclocondensation and the functionalizable 4-amino group . Researchers seeking to optimize antimicrobial activity (baseline MIC 8–32 µg/mL against S. aureus) or improve histamine H3 receptor affinity (baseline pKi = 7.62) can use this scaffold for systematic substitution at the 4-amino position [6]. The hydrochloride salt form ensures reproducible dissolution during analog library synthesis and subsequent biological evaluation .

GPCR Ligand & H3 Probe Development

With a documented histamine H3 receptor pKi of 7.62 (Ki ≈ 24 nM) in rat receptor assays, 3-ethyl-1,2-thiazol-4-amine hydrochloride provides a validated starting point for H3-targeted probe development . The ethyl substituent at the 3-position contributes to receptor engagement, distinguishing this compound from unsubstituted isothiazole scaffolds that lack measurable H3 affinity . The compound can serve as a reference ligand in competitive binding assays or as a core scaffold for structure-based optimization toward improved H3 subtype selectivity.

Phenotypic Screening & Polypharmacology

The multi-target enzymatic profile of 3-ethyl-1,2-thiazol-4-amine hydrochloride—including FAAH inhibition (IC50 = 5.40 nM), AChE modulation, and TRPA1 antagonism (IC50 = 30,200 nM)—makes it suitable for phenotypic screening applications where broader pathway modulation is desired . This polypharmacology enables researchers to probe interconnected biological networks (e.g., endocannabinoid signaling via FAAH coupled with cholinergic and TRP channel pathways) without requiring multiple selective tool compounds [6].

Antimicrobial Benchmarking & Hit-to-Lead

The established antimicrobial MIC ranges (8–32 µg/mL Gram-positive; 16–64 µg/mL Gram-negative) provide a quantitative baseline for hit-to-lead optimization programs . Researchers can benchmark new derivatives against this baseline to assess whether additional substituents improve potency toward the sub-µg/mL range observed for advanced heteroaryl isothiazolones (HITZs) . The compound serves as an internal reference standard for evaluating synthetic modifications aimed at enhancing antibacterial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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